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Compound of Interest

Compound Name: (S)-Veliflapon

Cat. No.: B12388216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization and potency

of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The

information is compiled from publicly available scientific literature and is intended to provide

researchers with a comprehensive understanding of the compound's preclinical profile.

Core Mechanism of Action
(S)-Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of 5-

lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that plays a

crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.

[1][2][3] In response to inflammatory stimuli, arachidonic acid is liberated from the cell

membrane and transferred by FLAP to the enzyme 5-lipoxygenase (5-LO). This initiates a

cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4)

and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

(S)-Veliflapon exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of

arachidonic acid to 5-LO. This blockade of the initial step in the leukotriene synthetic pathway

leads to a broad inhibition of all downstream leukotriene production.[3]
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The in vitro potency of (S)-Veliflapon has been assessed in various cell-based assays

measuring the inhibition of leukotriene synthesis. The half-maximal inhibitory concentration

(IC50) values demonstrate potent inhibition in the nanomolar to low micromolar range across

different species and cell types.

Table 1: Inhibition of Leukotriene B4 (LTB4) Synthesis by (S)-Veliflapon[1][2][4][5][6]

Species Cell Type Stimulant IC50 (µM)

Human Leukocytes A23187 0.22

Rat Leukocytes A23187 0.026

Mouse Leukocytes A23187 0.039

Human Whole Blood A23187 11.6 - 17.0

Table 2: Inhibition of Leukotriene C4 (LTC4) Synthesis by (S)-Veliflapon[1][6][7]

Species Cell Type Stimulant IC50 (µM)

Mouse
Peritoneal

Macrophages
Opsonized Zymosan 0.021

Signaling Pathway and Experimental Workflow
Leukotriene Synthesis Pathway and Inhibition by (S)-
Veliflapon
The following diagram illustrates the key steps in the 5-lipoxygenase pathway and the point of

intervention for (S)-Veliflapon.
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Caption: (S)-Veliflapon inhibits leukotriene synthesis by targeting FLAP.

Experimental Workflow for In Vitro Potency
Determination
The diagram below outlines a typical workflow for assessing the in vitro potency of (S)-
Veliflapon in a cell-based leukotriene synthesis assay.
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Caption: Workflow for determining the in vitro potency of (S)-Veliflapon.
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Experimental Protocols
The following are detailed methodologies for key in vitro experiments based on published

literature.

Inhibition of LTB4 Synthesis in Isolated Leukocytes
Objective: To determine the IC50 value of (S)-Veliflapon for the inhibition of A23187-induced

LTB4 synthesis in isolated leukocytes from human, rat, or mouse.

Materials:

(S)-Veliflapon

Calcium Ionophore A23187

Hank's Balanced Salt Solution (HBSS)

Ficoll-Paque or equivalent for leukocyte isolation

LTB4 ELISA kit or HPLC system with appropriate standards

96-well plates

CO2 incubator

Procedure:

Leukocyte Isolation: Isolate peripheral blood leukocytes from fresh whole blood using density

gradient centrifugation with Ficoll-Paque. Wash the isolated cells with HBSS and resuspend

to a final concentration of 1 x 10^7 cells/mL in HBSS.

Compound Preparation: Prepare a stock solution of (S)-Veliflapon in a suitable solvent (e.g.,

DMSO) and make serial dilutions to achieve the desired final concentrations.

Pre-incubation: Add 10 µL of the (S)-Veliflapon dilutions or vehicle control to the appropriate

wells of a 96-well plate. Add 80 µL of the leukocyte suspension to each well and pre-incubate

for 15 minutes at 37°C in a 5% CO2 atmosphere.
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Stimulation: Prepare a working solution of A23187 in HBSS. Add 10 µL of the A23187

solution to each well to achieve a final concentration of 5 µM.

Incubation: Incubate the plate for 10 minutes at 37°C in a 5% CO2 atmosphere.

Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C to

pellet the cells.

Supernatant Collection: Carefully collect the supernatant for LTB4 analysis.

LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a

validated LTB4 ELISA kit or by reverse-phase HPLC according to the manufacturer's or

established laboratory protocols.

Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration

of (S)-Veliflapon relative to the vehicle control. Determine the IC50 value by plotting the

percentage inhibition against the log of the compound concentration and fitting the data to a

four-parameter logistic equation.

Inhibition of LTC4 Synthesis in Mouse Peritoneal
Macrophages
Objective: To determine the IC50 value of (S)-Veliflapon for the inhibition of opsonized

zymosan-induced LTC4 synthesis in mouse peritoneal macrophages.

Materials:

(S)-Veliflapon

Zymosan A

Mouse serum for opsonization

RPMI 1640 medium

LTC4 ELISA kit or HPLC system with appropriate standards

24-well plates
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CO2 incubator

Procedure:

Macrophage Isolation: Elicit peritoneal macrophages in mice by intraperitoneal injection of a

suitable eliciting agent (e.g., thioglycollate broth). After 3-4 days, harvest the peritoneal cells

by lavage with cold PBS. Wash the cells and plate them in 24-well plates at a density of 1 x

10^6 cells/well in RPMI 1640 medium. Allow the macrophages to adhere for 2-4 hours at

37°C in a 5% CO2 atmosphere, then wash away non-adherent cells.

Opsonization of Zymosan: Incubate Zymosan A with fresh mouse serum for 30 minutes at

37°C to opsonize. Wash the opsonized zymosan with PBS and resuspend in RPMI 1640

medium.

Compound Preparation: Prepare a stock solution and serial dilutions of (S)-Veliflapon as

described in section 4.1.

Pre-incubation: Replace the medium in the wells with fresh RPMI 1640 containing the

desired concentrations of (S)-Veliflapon or vehicle control. Pre-incubate for 30 minutes at

37°C.

Stimulation: Add the opsonized zymosan suspension to each well to a final concentration of

1 mg/mL.

Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 atmosphere.

Supernatant Collection and LTC4 Quantification: Collect the cell culture supernatants and

measure the LTC4 concentration using a validated ELISA kit or by HPLC.

Data Analysis: Calculate the percentage inhibition and determine the IC50 value as

described in section 4.1.

Selectivity Profile
(S)-Veliflapon has been shown to be a selective inhibitor of the 5-lipoxygenase pathway. In

vitro studies have demonstrated that it does not significantly affect other enzymes involved in

arachidonic acid metabolism, such as cyclooxygenase (COX) and 12-lipoxygenase, at
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concentrations that potently inhibit leukotriene synthesis.[6] This selectivity is crucial for

minimizing off-target effects and highlights the specific mechanism of action of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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